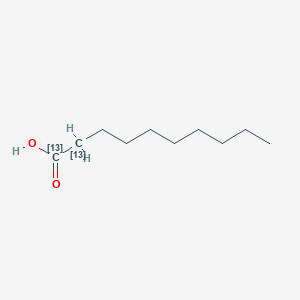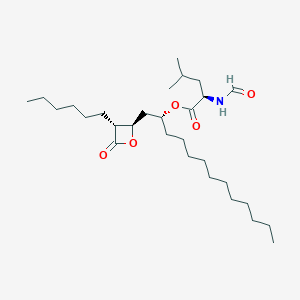
3-Tridecylhexadecanoic acid
Übersicht
Beschreibung
3-Tridecylhexadecanoic acid, also known as 3-Tridecylhexadecanoate, is a long-chain fatty acid with a chain length of 16 carbons and three double bonds. It is an unsaturated fatty acid and is a natural component of many plant and animal oils. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and cosmetics. This compound has a wide range of applications in the scientific research field, including biochemical and physiological effects, and its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1. Lipopolysaccharide Analysis
3-Hydroxy fatty acids like 3-tridecylhexadecanoic acid are used as chemical markers for lipopolysaccharides. Gas chromatography-mass spectrometry methods employing derivatives of these acids are useful in determining and characterizing lipopolysaccharides in various environments, including contaminated pharmacological products (Mielniczuk et al., 1992).
2. Antifeedant Activity in Agriculture
Fatty acid esters of pentacyclic triterpenic acids, similar in structure to this compound, have been shown to exhibit potent antifeedant activities against agricultural pests. This suggests a potential application in pest management (Mallavadhani et al., 2003).
3. Surfactant Development
Surfactants like N-hexadecyl ethylenediamine triacetic acid, which may contain components similar to this compound, have shown promising applications in fields such as metal anticorrosion, corrosion control agents, and additives in electroplating solutions (Wang et al., 2004).
4. Wastewater Analysis
This compound and related fatty acids have been used as standards in methods developed for determining fatty acids in wastewater and sludges. These methods are crucial for environmental monitoring and treatment processes (Casado et al., 1998a), (Casado et al., 1998b).
5. Structural Studies
The crystal structure of acids like tridecanoic acid, closely related to this compound, has been determined, contributing to the understanding of molecular interactions and properties in solid-state chemistry (Goto & Asada, 1980).
6. Biochemical Research
3-Methyl-branched fatty acids, which include this compound, have been studied for their alpha-oxidation stereochemistry in rat liver. Understanding these biochemical processes is crucial for insights into metabolic disorders and potential therapeutic applications (Croes et al., 1999).
Biochemische Analyse
Biochemical Properties
It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules
Cellular Effects
It has been reported to display cytotoxic activity toward Vero cells , suggesting that it may have effects on cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its cytotoxic activity toward Vero cells suggests that it may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
3-tridecylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(27-29(30)31)26-24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVMUWWSJZPFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571124 | |
| Record name | 3-Tridecylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180476-36-2 | |
| Record name | 3-Tridecylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)


![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)


